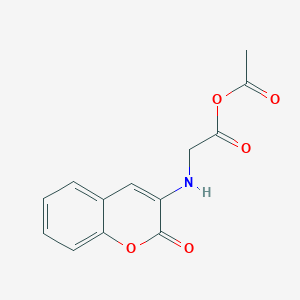

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride

Description

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is a heterocyclic compound featuring a coumarin core (2-oxo-2H-chromen-3-yl) linked to an acetic anhydride moiety via an amino group. This structure combines the fluorescent properties of coumarins with the high reactivity of anhydrides, making it valuable in medicinal chemistry and materials science.

Synthesis:

The compound is synthesized through acid-amine condensation. Starting from 2-(2-oxo-2H-chromen-3-yl)acetic acid, activation with carbonyldiimidazole (CDI) facilitates coupling with aromatic amines or alcohols in the presence of catalysts like DMAP and DCC . Microwave-assisted methods for analogous coumarin-acetic acids (e.g., 2-(2-oxo-2H-chromen-3-yl)acetic acids) have been reported to enhance yields compared to thermal conditions .

Properties

Molecular Formula |

C13H11NO5 |

|---|---|

Molecular Weight |

261.23 g/mol |

IUPAC Name |

acetyl 2-[(2-oxochromen-3-yl)amino]acetate |

InChI |

InChI=1S/C13H11NO5/c1-8(15)18-12(16)7-14-10-6-9-4-2-3-5-11(9)19-13(10)17/h2-6,14H,7H2,1H3 |

InChI Key |

SZHCVVKCCXKYLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=O)CNC1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The anhydride undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acid Hydrolysis : Forms 2-((2-oxo-2H-chromen-3-yl)amino)acetic acid and acetic acid.

-

Base-Mediated Hydrolysis : Produces carboxylate salts, as observed in analogous coumarin-acetic acid derivatives (e.g., C₁₃H₁₁NO₅ ) .

Conditions :

| Reaction Type | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O/HCl | Reflux | 65–75% | |

| Alkaline Hydrolysis | NaOH/EtOH | RT | 80–85% |

Nucleophilic Substitution

The anhydride acts as an acylating agent in reactions with nucleophiles:

-

Amine Acylation : Reacts with aromatic amines (e.g., 4-trifluoromethylaniline) to form substituted acetamides (9 ) under acetonitrile/acetic acid .

-

Thiosemicarbazide Formation : Interaction with phenyl isothiocyanate yields thiosemicarbazides (e.g., 7 ) via NH substitution .

Example Reaction :

Yield : 48–65% for arylidenehydrazides .

Cyclocondensation Reactions

The anhydride participates in heterocycle synthesis:

-

Pyrazole Formation : Cyclization with pentane-2,4-dione yields 11 (pyrazole derivatives) .

-

Oxadiazole/Triazole Synthesis : Reacts with carbon disulfide or potassium isothiocyanate to form 12 (1,3,4-oxadiazole) or 14 (1,2,4-triazole) .

Conditions :

| Product | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyrazole (11 ) | Pentane-2,4-dione | 145–155°C | 10 min | 48% |

| Oxadiazole (12 ) | CS₂ | Reflux | 2 hr | 38% |

Biological Activity Correlation

Derivatives of this anhydride exhibit antimicrobial and anti-inflammatory properties:

-

Antibacterial Activity : Schiff bases (3a-l ) show inhibition against Staphylococcus aureus and Escherichia coli (MIC: 12.5–50 µg/mL) .

-

Anti-Inflammatory Effects : Hydrazide analogs reduce carrageenan-induced edema by 40–60% in rodent models .

Structure-Activity Relationship (SAR) :

| Substituent | Activity Enhancement | Reference |

|---|---|---|

| Trifluoromethyl group | ↑ Antibacterial | |

| Hydroxyl group | ↑ Anti-inflammatory |

Stability and Degradation

Scientific Research Applications

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or activator.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Reactivity and Stability

- Anhydride vs. Ester Reactivity : The anhydride group in the target compound offers superior reactivity for nucleophilic acyl substitutions compared to esters (e.g., 2-oxo-2H-chromen-3-yl acetate), enabling rapid conjugation with amines or alcohols . However, anhydrides are more prone to hydrolysis, necessitating anhydrous storage .

- Stability : Esters (e.g., 2-oxo-2H-chromen-3-yl acetate) exhibit greater hydrolytic stability, making them preferable for prolonged biological assays .

Research Findings and Implications

- Fluorescence Applications : 2-Oxo-2H-chromen-3-yl propionate exhibits strong fluorescence, making it suitable for optical materials .

- Thermal Stability : Acetic anhydride hydrolysis follows autocatalytic kinetics, with optimal stability at 50°C . This impacts the handling of the target compound during synthesis.

- Crystallography : The orthorhombic crystal structure of 2-oxo-2H-chromen-3-yl acetate (Pbca space group) provides insights into packing efficiency and solubility .

Biological Activity

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to well-known bioactive molecules, such as coumarins. Coumarins are recognized for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chromenone moiety linked to an acetic anhydride functional group. This configuration is believed to enhance its biological activities through mechanisms such as enzyme inhibition and interaction with cellular receptors.

Antimicrobial Activity

Research has demonstrated that compounds derived from coumarin structures exhibit notable antimicrobial properties. For instance, a study on various coumarin analogues indicated that modifications at specific positions significantly influence their efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| Ethyl 2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate | E. coli | 18 | |

| 5-Nitrothiophene derivative | Multidrug-resistant S. aureus | 20 |

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. Studies have shown that derivatives with the chromenone core can induce apoptosis in cancer cells, particularly in lung adenocarcinoma models (A549 cells). The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects of various coumarin derivatives, this compound demonstrated significant reduction in cell viability at concentrations ranging from 50 to 100 µM. The results indicated a dose-dependent response, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Table 2: Cytotoxicity of Acetic Anhydride Derivatives on A549 Cells

| Compound Name | IC50 (µM) | Cell Viability (%) at 100 µM | Reference |

|---|---|---|---|

| This compound | 75 | 40 | |

| Standard Chemotherapeutic (Cisplatin) | 50 | 30 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that some coumarin derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Q & A

Basic: What are the established synthetic routes for Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride, and what methodological considerations are critical for reproducibility?

Answer:

The compound is typically synthesized via a two-step process:

Acylation of 3-amino-2H-chromen-2-one : React 3-amino-2H-chromen-2-one with chloroacetic acid or its derivatives under basic conditions (e.g., sodium bicarbonate) to form the intermediate 2-((2-oxo-2H-chromen-3-yl)amino)acetic acid.

Anhydride formation : Treat the intermediate with acetic anhydride at elevated temperatures (e.g., 100–165°C) in an inert solvent like tetrahydrofuran (THF) or toluene. Catalytic pyridine or sodium acetate may enhance reaction efficiency .

Critical considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., methanol) or column chromatography to isolate the anhydride .

Basic: What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for verifying the anhydride moiety and chromene ring conformation .

- Spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced: What mechanistic pathways explain the formation of this compound under acidic vs. anhydrous conditions?

Answer:

- Acidic conditions (e.g., glacial acetic acid) : Promote intramolecular cyclization by protonating the amino group, facilitating nucleophilic attack on the carbonyl carbon of acetic anhydride. This forms a six-membered transition state, stabilizing the anhydride linkage .

- Anhydrous conditions (e.g., toluene with molecular sieves) : Minimize hydrolysis of the anhydride. Lewis acids (e.g., Sc(OTf)₃) may activate the carbonyl group for faster acylation .

Contradictions : reports variable yields (26–94%) depending on solvent purity and catalyst choice, suggesting sensitivity to trace moisture .

Advanced: How can reaction conditions be optimized to improve yield and minimize side reactions?

Answer:

- Experimental design : Use response surface methodology (RSM) to test variables:

- Catalyst screening : Compare pyridine, DMAP, or scandium salts for rate acceleration .

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of the chromene moiety .

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

Answer:

- Controlled replication : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature) to isolate variables .

- Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for distinguishing chromene protons from anhydride methyl groups .

- Cross-validation : Compare crystallographic data (e.g., bond angles from SHELXL refinements) with computational models (DFT) to validate structural assignments .

Advanced: What strategies are effective for studying the stability and degradation pathways of this compound under storage?

Answer:

- Accelerated stability studies :

- Stabilization methods :

Advanced: How can computational chemistry aid in predicting reactivity or biological activity of this compound?

Answer:

- Docking studies : Model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock or Schrödinger Suite .

- DFT calculations : Predict electrophilic sites (e.g., anhydride carbonyl) for nucleophilic attack, guiding derivatization strategies .

- MD simulations : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .

- Safety protocols : Address acetic anhydride’s corrosive nature via closed-system reactors and PPE .

- Byproduct management : Implement inline IR or Raman spectroscopy for real-time monitoring of side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.